molecular formula C7H9FN2O2S B1328619 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine CAS No. 914637-59-5

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine

Cat. No. B1328619
M. Wt: 204.22 g/mol
InChI Key: WQKYCFAHQGLJTD-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine is a compound that can be associated with a class of sulfonyl hydrazines. These compounds have been studied for their potential use in medicinal chemistry, particularly due to their antineoplastic and trypanocidal activities. The synthesis of related compounds, such as 1,2,2-tris(sulfonyl)hydrazines, has been explored for their efficacy against various diseases in mice, including trypanosomiasis and different types of cancer . Another related compound, 2-(4-fluorophenylsulfonyl) ethylamine, has been synthesized using Gabriel synthesis, indicating the potential for various synthetic routes to access fluorinated sulfonyl compounds .

Synthesis Analysis

The synthesis of related sulfonyl hydrazines involves multiple steps, including substitution, oxidation, and hydrazine reactions. For instance, the synthesis of 2-(4-fluorophenylsulfonyl) ethylamine hydrochloride, a compound structurally similar to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine, was achieved with a total yield of 21.2% using ethanolammonia as a starting material . The synthesis of 1,2,2-tris(sulfonyl)hydrazines as antineoplastic and trypanocidal agents also involves a complex synthetic route, leading to compounds with significant biological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR and 1H NMR. For example, the structure of 1-oxo-1-fluoro-3-phenyl-1,2,4-benzothiadiazine, a cyclic sulfonimidoyl fluoride, was determined through crystallography, which is crucial for understanding the molecular interactions and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl hydrazines is influenced by their molecular structure. The presence of the sulfonyl and hydrazine groups allows for a variety of chemical transformations. For instance, 1-(arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines have been synthesized and evaluated as antineoplastic agents, indicating that these compounds can undergo further chemical modifications to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl hydrazines are determined by their functional groups and molecular structure. These properties are essential for their biological activity and stability. The synthesis and evaluation of related compounds, such as 1-(arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, provide insights into the properties that contribute to their antineoplastic activity . The synthesis of 1,2,2-tris(sulfonyl)hydrazines and their evaluation as antineoplastic and trypanocidal agents also highlight the importance of these properties in their therapeutic potential .

Scientific Research Applications

Antineoplastic Activity

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine and its analogs have been extensively studied for their antineoplastic (anticancer) properties. For instance, 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines have shown pronounced activity against leukemia and solid tumors such as melanoma, lung carcinoma, and sarcoma (Shyam et al., 1993). Additionally, 1,2,2-tris(sulfonyl)hydrazines, as prodrugs of 1,2-bis(sulfonyl)hydrazines, have demonstrated significant antineoplastic and trypanocidal activities (Shyam et al., 1990).

Detection of Hydrazine

An important application in environmental and biological samples is the detection of hydrazine. A study described a ratiometric fluorescent probe for N2H4 detection, utilizing dicyanoisophorone as the fluorescent group, which can be useful in environmental monitoring and biological research (Zhu et al., 2019).

Antibacterial and Antifungal Activities

Hydrazine derivatives, including those with a 4-fluoro-2-(methylsulfonyl)phenyl group, have been explored for their potential as antimicrobial agents. For example, halogenated anilin-yl-substituted thiazolidin-4-one derivatives showed promising antibacterial, antifungal, and antitubercular activities (Dinnimath et al., 2011).

COX-2 Inhibition

Compounds with a methylsulfonyl-phenyl pharmacophore have been synthesized and evaluated for COX-2 inhibitory activity, indicating potential in anti-inflammatory and cancer therapies (Singh et al., 2004).

Cytotoxicity in Hypoxic Conditions

Certain prodrugs like KS119, derived from 1,2-bis(methylsulfonyl)hydrazines, have been designed to exploit oxygen-deficient regions in cancerous tissue, showing increased cytotoxicity in hypoxic conditions and potential in overcoming drug resistance (Baumann et al., 2010).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(4-fluoro-2-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKYCFAHQGLJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255537
Record name [4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine

CAS RN

914637-59-5
Record name [4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(methylsulfonyl)phenylhydrazine
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